molecular formula C10H10F2O3 B14063705 4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde

4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde

Cat. No.: B14063705
M. Wt: 216.18 g/mol
InChI Key: ZZQIGEUGVBPHLJ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-hydroxy-2-methoxybenzaldehyde and 2,2-difluoroethanol.

    Reagents: A base such as potassium carbonate or sodium hydroxide.

    Conditions: Reflux in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization. The reaction parameters, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 4-(2,2-Difluoroethoxy)-2-methoxybenzoic acid.

    Reduction: 4-(2,2-Difluoroethoxy)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
  • 2-(2,2-Difluoroethoxy)-4-methoxybenzoic acid
  • 4-(2,2-Difluoroethoxy)-2,5-dimethoxybenzaldehyde

Uniqueness

4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is unique due to the presence of both a difluoroethoxy group and a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-2-methoxybenzaldehyde

InChI

InChI=1S/C10H10F2O3/c1-14-9-4-8(15-6-10(11)12)3-2-7(9)5-13/h2-5,10H,6H2,1H3

InChI Key

ZZQIGEUGVBPHLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC(F)F)C=O

Origin of Product

United States

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